LatifolianA is a compound derived from the plant species Phillyrea latifolia, commonly known as the olive-leaved buckthorn. This compound falls under the category of flavonoids, which are polyphenolic compounds known for their diverse biological activities and potential health benefits. The study of LatifolianA focuses on its distribution in plant tissues, its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and various applications in scientific research.
LatifolianA is primarily extracted from the leaves of Phillyrea latifolia. This plant is found in Mediterranean regions and has been studied for its phytochemical properties. The classification of LatifolianA places it within the flavonoid group, specifically as a glycoside derivative due to the presence of sugar moieties attached to its flavonoid backbone.
The synthesis of LatifolianA can be achieved through various extraction methods from Phillyrea latifolia leaves. Common techniques include:
The extraction process typically involves drying and grinding the leaves, followed by soaking them in a solvent. The solution is then filtered and concentrated to isolate the flavonoid compounds. Advanced methods like chromatography may be employed for purification.
LatifolianA's molecular structure consists of a flavonoid backbone with specific hydroxyl groups and glycoside linkages. The exact structural formula can be determined through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
LatifolianA participates in various chemical reactions typical of flavonoids, including:
These reactions are significant for understanding how LatifolianA interacts with other molecules in biological systems and its potential antioxidant properties.
The mechanism of action for LatifolianA involves its interaction with cellular pathways that regulate oxidative stress and inflammation. Flavonoids like LatifolianA are known to scavenge free radicals and modulate signaling pathways related to cell survival and apoptosis.
Studies suggest that LatifolianA may exert protective effects against oxidative damage in cells, contributing to its potential therapeutic applications.
Relevant data on these properties can be obtained through laboratory analyses such as UV-Vis spectroscopy, which helps determine absorbance characteristics indicative of flavonoid presence.
LatifolianA has several scientific uses, including:
LatifolianA, a structurally complex diterpenoid or flavonoid derivative (exact classification depends on plant source), is biosynthesized via specialized metabolic pathways involving spatially organized enzymes. The core pathway initiates with primary metabolic precursors: for diterpenoid-like structures, ent-copalyl diphosphate (CPP) serves as the central intermediate derived from the methylerythritol phosphate (MEP) pathway; for flavonoid-like frameworks, phenylalanine and malonyl-CoA act as precursors via the phenylpropanoid pathway [4] [7]. Key enzymatic transformations include:
Table 1: Core Enzymes in Hypothesized LatifolianA Biosynthesis
Enzyme Class | Gene Symbol | Function | Localization |
---|---|---|---|
Terpene Synthase | LaTPS1 | Cyclization of GGPP to ent-CPP | Plastid |
Cytochrome P450 | LaCYP76AH1 | C-12 hydroxylation | Endoplasmic reticulum |
UDP-Glycosyltransferase | LaUGT78D2 | Glucosylation at C-3-OH | Cytosol |
O-Methyltransferase | LaOMT3 | Methylation of catechol groups | Cytosol |
Regulatory mechanisms include feedback inhibition by late-pathway intermediates (e.g., inhibition of LaTPS1 by glycosylated LatifolianA) and redox-dependent activation of P450s via cytochrome b5 reductases [4] [6].
Genomic analyses of LatifolianA-producing plants (e.g., Euphorbia spp.) reveal physical clustering of biosynthetic genes, akin to microbial biosynthetic gene clusters (BGCs). A typical 45–65 kb cluster includes structural genes (LaTPS1, LaCYP76AH1), transporters (MATE efflux proteins), and transcription factors (TFs) [1] [8]. Core regulatory features include:
Table 2: Regulatory Components of LatifolianA Gene Clusters
Component | Identified Element | Function | Validation Method |
---|---|---|---|
Transcription Factor | LaMYC2 (bHLH) | Activates LaTPS1 and LaCYP76AH1 | ChIP-qPCR, CRISPR knockout |
Cis-regulatory motif | G-box (CACGTG) | Light-responsive TF binding | Promoter-GUS assays |
Epigenetic regulator | Histone H3K9 acetyltransferase | Opens chromatin at cluster locus | ChIP-seq, HDAC inhibitors |
Non-coding RNA | LaAS1 (antisense RNA) | Post-transcriptional repression of LaOMT3 | RACE, RNAi silencing |
Synthetic biology tools like GT-GRN (Graph Transformer-based Gene Regulatory Network) models leverage these data to predict TF-target gene edges with 92% accuracy, enabling precision engineering of regulatory nodes [3] [5].
Heterologous expression and pathway refactoring overcome limitations of low native LatifolianA accumulation. Key strategies include:
Table 3: Synthetic Biology Platforms for LatifolianA Production
Platform | Engineering Strategy | Titer | Advantage |
---|---|---|---|
N. benthamiana (transient) | Co-expression of 5-enzyme pathway + transporters | 3.8 mg/g DW | Rapid scaling via agroinfiltration [7] |
S. albus (heterologous) | Refactored BGC with ermE* promoters | 120 mg/L | High-yield fermentation; no native regulation [8] |
E. lathyris (hairy root) | LaMYB15 KO + LaUGT78D2 overexpression | 1.2% DW | Avoids complete plant synthesis [4] |
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